6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a methoxypyridine moiety, and a piperidinyl-pyridazinone core, making it a unique structure for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Pyridazinone Core Construction: The pyridazinone core can be synthesized through cyclization reactions involving hydrazine derivatives and diketones.
Piperidinyl Substitution: The piperidinyl group can be introduced via nucleophilic substitution reactions.
Methoxypyridine Attachment: The methoxypyridine moiety can be attached using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one: Unique due to its specific functional groups and structural features.
Other Pyridazinone Derivatives: Compounds with similar core structures but different substituents.
Piperidinyl Compounds: Molecules containing the piperidinyl group but lacking the pyridazinone core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-26-18-15(3-2-10-20-18)19(25)22-11-8-14(9-12-22)23-17(24)7-6-16(21-23)13-4-5-13/h2-3,6-7,10,13-14H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCYRQSONSEJJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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